molecular formula C25H23ClN2O3 B11358637 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11358637
M. Wt: 434.9 g/mol
InChI Key: CPAAIKFIVBVSSE-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including a chlorophenyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and furan-2-yl groups through various coupling reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE
  • **5-(4-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

The presence of the chlorophenyl group in 5-(4-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,2-OXAZOLE-3-CARBOXAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as bromophenyl or methoxyphenyl groups.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H23ClN2O3/c1-17(2)19-7-5-18(6-8-19)15-28(16-22-4-3-13-30-22)25(29)23-14-24(31-27-23)20-9-11-21(26)12-10-20/h3-14,17H,15-16H2,1-2H3

InChI Key

CPAAIKFIVBVSSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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